molecular formula C10H9FN2 B598448 1-(4-fluorophenyl)-5-methyl-1H-pyrazole CAS No. 166588-11-0

1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Cat. No.: B598448
CAS No.: 166588-11-0
M. Wt: 176.194
InChI Key: QYRZZNFVVKYPQJ-UHFFFAOYSA-N
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Description

Basic Structural Framework

1-(4-fluorophenyl)-5-methyl-1H-pyrazole exhibits a distinctive molecular architecture built upon a five-membered pyrazole heterocycle containing two nitrogen atoms at positions 1 and 2. The compound features a 4-fluorophenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring, while a methyl group occupies position 5 of the heterocyclic framework. This specific substitution pattern creates a molecule with unique electronic and steric properties that influence its overall chemical behavior.

The molecular formula of the compound is C₁₀H₉FN₂, indicating the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, and two nitrogen atoms. The systematic arrangement of these atoms creates a planar aromatic system with the pyrazole ring serving as the central structural unit. The fluorine substituent on the phenyl ring introduces significant electronegativity differences that affect the electron distribution throughout the molecule.

Chemical Identifiers and Nomenclature

The compound is officially registered under the Chemical Abstracts Service number 166588-11-0, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-fluorophenyl)-5-methylpyrazole, reflecting the standard nomenclature conventions for substituted pyrazoles. Alternative systematic names include 1H-Pyrazole, 1-(4-fluorophenyl)-5-methyl-, which emphasizes the heterocyclic nature of the core structure.

The compound is catalogued in major chemical databases including PubChem under the Compound Identifier 56956069. The InChI (International Chemical Identifier) string for the molecule is InChI=1S/C10H9FN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3, providing a unique textual representation of its molecular structure. The corresponding InChI Key is QYRZZNFVVKYPQJ-UHFFFAOYSA-N, offering a shortened hash-based identifier derived from the full InChI string.

Structural Representation and Connectivity

The Simplified Molecular Input Line Entry System representation of this compound is CC1=CC=NN1C2=CC=C(C=C2)F, which describes the atomic connectivity and bonding patterns in a linear text format. This notation clearly illustrates the methyl group attachment to carbon 5 of the pyrazole ring, the nitrogen-nitrogen double bond characteristic of pyrazoles, and the para-fluorine substitution on the phenyl ring.

The three-dimensional molecular geometry reveals important structural features that influence the compound's properties. The pyrazole ring adopts a planar configuration, while the phenyl substituent can rotate around the nitrogen-carbon bond, creating conformational flexibility. The fluorine atom's small size and high electronegativity create a permanent dipole moment that affects intermolecular interactions and solubility characteristics.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZZNFVVKYPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718996
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166588-11-0
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Crystallography

  • Halogen-Substituted Isostructural Derivatives: Compounds 4 (Cl-substituted) and 5 (Br-substituted) in and incorporate the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole moiety within a larger thiazole-based structure. Both are isostructural, with identical crystal packing except for minor adjustments to accommodate halogen size differences. This suggests that halogen substitution (Cl vs. Br) minimally affects overall conformation but may influence intermolecular interactions and solubility .
  • Trifluoromethyl Derivatives :
    The compound 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () and 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole () feature trifluoromethyl groups, which increase electronegativity and lipophilicity compared to the methyl group in the target compound. These substitutions enhance metabolic stability but may reduce aqueous solubility .

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Core Structure Key Substituents Crystallographic Notes
This compound Pyrazole 4-Fluorophenyl, 5-methyl N/A
Compound 4 () Thiazole-pyrazole hybrid 4-Chlorophenyl, 5-methyl Isostructural with Br analog
Compound 5 () Thiazole-pyrazole hybrid 4-Fluorophenyl, 5-methyl Identical packing to Compound 4
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole () Pyrazole 4-Chlorophenyl, 3-CF₃, 4-OCH₃ Enhanced lipophilicity

Physicochemical Properties

  • Sulfonyl-containing analogs (e.g., ) may improve solubility due to polar groups .
  • Electronic Effects : Fluorine at the para position of the phenyl ring increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This contrasts with methoxy or hydroxyl substituents in chalcones (), which offer hydrogen-bonding capacity but reduced metabolic stability .

Preparation Methods

Cyclocondensation of 4-Fluorophenylhydrazine with β-Keto Esters

The most direct route to 1-(4-fluorophenyl)-5-methyl-1H-pyrazole involves cyclocondensation between 4-fluorophenylhydrazine and β-keto esters. As demonstrated in pyrazole derivative syntheses , this method typically proceeds via:

Reaction Scheme:

4-Fluorophenylhydrazine+Ethyl acetoacetateEthanol, 70–80°CThis compound+H2O\text{4-Fluorophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Ethanol, 70–80°C}} \text{this compound} + \text{H}_2\text{O}

Key parameters include:

  • Solvent: Anhydrous ethanol optimizes cyclization efficiency .

  • Temperature: Maintaining 70–80°C for 5 hours ensures complete reaction .

  • Workup: Ethanol removal under reduced pressure followed by recrystallization yields the product in >70% purity .

This method avoids hazardous reagents and aligns with scalable industrial processes.

Oxidation to Carboxylic Acid Derivatives

Post-synthetic modification of the methyl group enables access to carboxylic acid derivatives, as seen in carbonyl chloride synthesis :

Oxidation Pathway:

This compoundKMnO4This compound-4-carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4} \text{this compound-4-carboxylic acid}

Optimized Parameters :

ParameterValue
Oxidizing Agent5.0 M KMnO4_4
Temperature70–80°C
pH AdjustmentKOH to pH 7–8
Yield65–74%

Subsequent treatment with thionyl chloride (SOCl2_2) in 1,2-dichloroethane at 83°C for 0.5 hours converts the acid to its acyl chloride , a precursor for amides and hydrazides .

Hydrazide Formation for Agrochemical Applications

The carbohydrazide derivative (PubChem CID 4583115) is synthesized via coupling reactions :

Synthetic Route:

  • Activate carboxylic acid with EDCI/HOBt in DMF.

  • React with hydrazine hydrate at room temperature.

Key Data :

  • Coupling Agents: EDCI (1 eq), HOBt (1 eq)

  • Solvent: DMF (12 mL/mmol)

  • Yield: 74% after recrystallization

This method highlights the compound’s versatility in generating herbicidal agents .

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation 70–78>95High
Vilsmeier Formylation 80–8590Moderate
Carboxylic Acid Oxidation 65–7488Low
Hydrazide Synthesis 74>98Moderate

Cyclocondensation offers the best balance of yield and scalability for bulk production, while derivatization methods suit specialized applications.

Industrial-Scale Considerations

Patent EP1176140 emphasizes dichloroethane as the optimal solvent for acyl chloride synthesis due to:

  • Low polarity, reducing side reactions.

  • High boiling point (83°C), enabling reflux conditions.

WO2014012975A1 further notes that methylene chloride enhances reaction rates in fluorinated pyrazole syntheses, suggesting applicability to related systems.

Challenges and Optimization Opportunities

  • Byproduct Formation: Over-oxidation during KMnO4_4 treatment necessitates precise pH control .

  • Solvent Recovery: DMF and dichloroethane require distillation for reuse, impacting cost .

  • Hydrazine Handling: 4-Fluorophenylhydrazine’s toxicity mandates closed-system processing .

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A widely used method includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Step 3 : Methyl group incorporation through alkylation or methylation agents like methyl iodide.
    Optimization Tips :
  • Control reaction temperature (e.g., 60–80°C for cyclization) to avoid side products.
  • Use catalysts like palladium for cross-coupling reactions to enhance yield .
  • Monitor purity via HPLC or TLC at each step .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and tautomeric forms (e.g., keto-enol tautomerism) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, crucial for understanding tautomeric stability .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives?

  • Antimicrobial Activity : Derivatives show efficacy against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .
  • Anti-inflammatory Properties : Fluorophenyl and methyl groups enhance binding to COX-2 receptors .
  • Anticancer Potential : Pyrazole derivatives induce apoptosis in cancer cell lines by modulating kinase pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by tautomerism or polymorphism?

  • Tautomer Analysis : Use variable-temperature NMR to observe proton shifts between keto and enol forms .
  • Polymorphism Screening : Conduct X-ray diffraction under different crystallization conditions (e.g., solvent evaporation vs. slow cooling) to identify stable forms .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict dominant tautomeric forms and their spectral signatures .

Q. What experimental strategies mitigate low yields in multi-step synthesis?

  • Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., using protecting groups for amines or carboxylic acids) .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in cyclization steps .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, catalyst loading) using software like Minitab .

Q. How does the fluorine substituent impact the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Effect : The 4-fluorophenyl group increases electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitutions .
  • Hydrogen-Bonding : Fluorine participates in weak H-bonds with biological targets (e.g., enzyme active sites), improving binding affinity .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or bacterial enzymes .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) in software like MOE to correlate structural features with bioactivity .
  • MD Simulations : GROMACS models dynamic interactions (e.g., ligand-protein stability) over nanosecond timescales .

Q. How can solubility challenges in in vitro assays be addressed?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .

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